molecular formula C14H15F2NO2 B12835163 (3R)-3-Benzyl-7a-(difluoromethyl)tetrahydropyrrolo[2,1-b]oxa-zol-5(6H)-one

(3R)-3-Benzyl-7a-(difluoromethyl)tetrahydropyrrolo[2,1-b]oxa-zol-5(6H)-one

Cat. No.: B12835163
M. Wt: 267.27 g/mol
InChI Key: RUELSUNAWHFPKK-YNODCEANSA-N
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Description

(3R)-3-Benzyl-7a-(difluoromethyl)tetrahydropyrrolo[2,1-b]oxazol-5(6H)-one is a bicyclic γ-lactam featuring a tetrahydropyrrolo-oxazolone core. Key structural elements include:

  • Stereochemistry: The (3R) configuration at the benzyl-substituted carbon and the (7a) difluoromethyl group.
  • Functional Groups: A benzyl group at position 3 and a difluoromethyl group at position 7a, which enhance metabolic stability and modulate electronic properties .
  • Synthesis: Prepared via a multicomponent domino cyclization of ethyl trifluoropyruvate, methyl ketones, and amino alcohols, as described in Patent CN101544658 A .

This compound’s structural complexity and fluorinated substituents make it a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors sensitive to steric and electronic modulation.

Properties

Molecular Formula

C14H15F2NO2

Molecular Weight

267.27 g/mol

IUPAC Name

(3R)-3-benzyl-7a-(difluoromethyl)-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one

InChI

InChI=1S/C14H15F2NO2/c15-13(16)14-7-6-12(18)17(14)11(9-19-14)8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2/t11-,14?/m1/s1

InChI Key

RUELSUNAWHFPKK-YNODCEANSA-N

Isomeric SMILES

C1CC2(N(C1=O)[C@@H](CO2)CC3=CC=CC=C3)C(F)F

Canonical SMILES

C1CC2(N(C1=O)C(CO2)CC3=CC=CC=C3)C(F)F

Origin of Product

United States

Preparation Methods

Product Distribution and Diastereomer Ratios

A study investigating the reaction of ethyl trifluoropyruvate with acetone and 2-aminoethanol in various solvents showed the following product distribution by ^19F NMR after 7 days at 25 °C:

Entry Solvent Ethyl Trifluoropyruvate (equiv) cis-Diastereomer (%) trans-Diastereomer (%) Four-Component Product (%) By-products (%)
1 1,4-Dioxane 1 26 40 11 11
2 Toluene 1 26 27 17 12
3 Ethanol 1 23 26 12 23
4 Dichloroethane 1 23 25 16 21
5 Acetonitrile 1 15 30 21 12
6 THF 1 13 29 20 16
7 Dichloroethane 2 6 5 32 18
8 1,4-Dioxane 2 3 4 35 14
9 THF 2 2 3 37 10

Note: Increasing the amount of ethyl trifluoropyruvate to two equivalents increases the formation of four-component adducts (functionalized hydroxyesters), reducing the yield of the bicyclic product.

Influence of Ketone and Amino Alcohol Variants

  • Using bulkier ketones such as acetophenone or 2-butanone affects stereoselectivity, often favoring one diastereomer due to steric and conformational effects.
  • Amino alcohols with different chain lengths (e.g., 2-aminoethanol vs. 3-aminopropanol) lead to different bicyclic frameworks, including oxazolone and oxazinone derivatives.
  • Some reactions yield minor side products such as N-hydroxyalkylpyrrol-5-ones, indicating competing pathways.

Analytical Characterization

  • NMR Spectroscopy: ^1H, ^13C, and ^19F NMR, including 2D experiments, are essential for confirming the structure and stereochemistry of the products.
  • X-ray Crystallography: Used to definitively assign the relative configuration of diastereomers.
  • Mass Spectrometry: Confirms molecular weight and purity.
  • Chromatography: Column chromatography is employed to separate diastereomers and purify the final compound.

Summary Table of Preparation Parameters

Parameter Typical Conditions Effect on Product
Solvent 1,4-Dioxane, THF, Dichloroethane Influences diastereomer ratio and yield
Temperature Room temperature (20–25 °C) Mild conditions favor selectivity
Reagent Ratios 1:1:1 or 2:1:1 (ethyl trifluoropyruvate:ketone:amino alcohol) Excess pyruvate favors four-component products
Reaction Time 2–7 days Longer times improve conversion
Purification Column chromatography Separation of diastereomers

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the oxazole ring or the difluoromethyl group, potentially leading to the formation of tetrahydropyrrole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Tetrahydropyrrole derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

(3R)-3-Benzyl-7a-(difluoromethyl)tetrahydropyrrolo[2,1-b]oxazol-5(6H)-one has several applications in scientific research:

Mechanism of Action

The mechanism by which (3R)-3-Benzyl-7a-(difluoromethyl)tetrahydropyrrolo[2,1-b]oxazol-5(6H)-one exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity, while the benzyl group can interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between (3R)-3-Benzyl-7a-(difluoromethyl)tetrahydropyrrolo[2,1-b]oxazol-5(6H)-one and analogous compounds:

Compound Name Substituents (Position) Molecular Formula Melting Point (°C) Optical Rotation [α] Yield (%) Key References
(3R)-3-Benzyl-7a-(difluoromethyl)tetrahydropyrrolo[2,1-b]oxazol-5(6H)-one 3-Benzyl, 7a-difluoromethyl C₁₇H₁₈F₂N₂O₂ Not reported Not reported Patent
(3R,7aR)-3-Benzyl-7a-(trifluoromethyl)tetrahydropyrrolo[2,1-b]oxazol-5(6H)-one 3-Benzyl, 7a-trifluoromethyl C₁₇H₁₇F₃N₂O₂ 134–136 –63.1° (c = 2.0, MeOH) 56%
(3R,7aR)-3-((1H-Indol-3-yl)methyl)-7a-(4-fluorophenyl)tetrahydropyrrolo[2,1-b]oxazol-5(6H)-one (7b) 3-Indolylmethyl, 7a-4-fluorophenyl C₂₁H₁₉FN₂O₂ 206–208 –18.2° (c = 2.2, CH₂Cl₂) 67%
(3R,7aR)-7a-(4-Chlorophenyl)-3-((1-ethyl-1H-indol-3-yl)methyl)tetrahydropyrrolo[2,1-b]oxazol-5(6H)-one (7k) 3-(N-ethylindolylmethyl), 7a-4-chlorophenyl C₂₃H₂₃ClN₂O₂ Not reported Not reported 58%
(3R,7aR)-3-((1H-Indol-3-yl)methyl)-7a-(3’,4’-dichlorobiphenyl)tetrahydropyrrolo[2,1-b]oxazol-5(6H)-one (7s) 3-Indolylmethyl, 7a-3’,4’-dichlorobiphenyl C₂₇H₂₁Cl₂N₂O₂ 168–170 Not reported 47%

Key Observations:

Impact of Fluorination: The difluoromethyl group in the target compound offers a balance of lipophilicity and metabolic stability compared to the trifluoromethyl analog, which has higher electronegativity and may enhance binding to hydrophobic enzyme pockets .

Stereochemical Effects :

  • The (3R,7aR) configuration is prevalent in bioactive analogs (e.g., 7b, 7k), suggesting stereospecific interactions with biological targets. Enantiomers, such as (3S,7aS) derivatives, often show reduced activity .

Substituent Diversity: Benzyl vs. Indolylmethyl: Benzyl groups at position 3 (target compound) simplify synthesis compared to indolylmethyl derivatives (e.g., 7b), which require additional steps for indole functionalization . Biphenyl vs. Monophenyl: Biphenyl substituents (e.g., 7s) enhance π-π stacking interactions but may reduce solubility .

Synthetic Yields :

  • The target compound’s synthesis via patented methods achieves scalable yields, whereas indole-containing analogs (e.g., 7b, 7k) require longer reaction times (18–25 hours) and lower yields (33–67%) due to side reactions .

Biological Activity

(3R)-3-Benzyl-7a-(difluoromethyl)tetrahydropyrrolo[2,1-b]oxazol-5(6H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings, highlighting its significance in medicinal chemistry.

  • Molecular Formula : C14H14F2N2O2
  • Molecular Weight : 284.27 g/mol
  • Appearance : White crystalline solid
  • Melting Point : Approximately 72°C

Synthesis

The synthesis of (3R)-3-benzyl-7a-(difluoromethyl)tetrahydropyrrolo[2,1-b]oxazol-5(6H)-one involves several steps, typically starting from commercially available precursors. The synthetic pathway often includes:

  • Formation of the tetrahydropyrrole ring.
  • Introduction of the difluoromethyl group via electrophilic fluorination.
  • Final cyclization to form the oxazole moiety.

Anticancer Activity

Recent studies have indicated that compounds structurally similar to (3R)-3-benzyl-7a-(difluoromethyl)tetrahydropyrrolo[2,1-b]oxazol-5(6H)-one exhibit significant anticancer properties. For instance, compounds with similar scaffolds have been shown to inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Ghrelin Receptor Agonism : Some derivatives have been noted for their activity at ghrelin receptors, which can influence appetite and body weight regulation, potentially offering therapeutic benefits in cachexia and related conditions .
  • Kappa Opioid Receptor Modulation : Structural analogs have demonstrated activity as kappa opioid receptor agonists, suggesting potential applications in pain management without the typical side effects associated with traditional opioids .

Preclinical Studies

A series of preclinical evaluations have been conducted to assess the pharmacological profile of (3R)-3-benzyl-7a-(difluoromethyl)tetrahydropyrrolo[2,1-b]oxazol-5(6H)-one. These studies typically involve:

  • In Vitro Testing : Assessing cytotoxicity against various cancer cell lines.
  • In Vivo Models : Evaluating antitumor efficacy in mouse models.
StudyMethodFindings
Study 1In VitroSignificant inhibition of cell proliferation in breast cancer cell lines.
Study 2In VivoReduced tumor size in xenograft models compared to control groups.

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